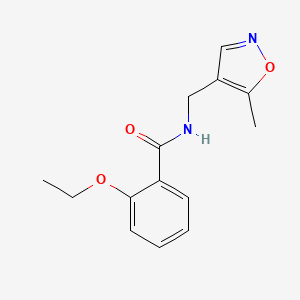

![molecular formula C13H9F3N4OS B2378495 6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-37-4](/img/structure/B2378495.png)

6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

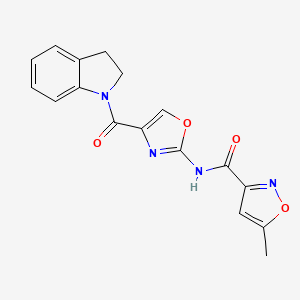

This compound is a chemical substance that has been studied in the context of various scientific research . It has been associated with the inhibition of c-Met, a receptor tyrosine kinase often deregulated in cancer . It is also related to the inhibition of BRD4, a bromodomain-containing protein .

Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, an efficient and robust synthetic procedure was developed for the synthesis of a precursor compound from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis

The compound has been associated with the inhibition of c-Met, a receptor tyrosine kinase often deregulated in cancer . It has also been proposed as a bromodomain inhibitor with micromolar IC50 values .Applications De Recherche Scientifique

- Analytical methods, such as UHPLC-MS, have been developed to quantify NTTP and its precursor. These methods aid in quality control and regulatory compliance .

- The compound’s structure suggests potential antibacterial activity. Researchers have synthesized related guanidino-imidazo and guanidino-triazolo tetrazines with high antibacterial efficacy .

- A patent describes a method for synthesizing the compound using 2-chloropyrazine and hydrazine hydrate. This method provides insights into its preparation .

N-Nitroso-Triazolopyrazine Formation Pathway

Antibacterial Properties

Chemical Synthesis

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets via non-covalent interactions, which may include hydrogen bonding, van der waals forces, and ionic interactions .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .

Result of Action

Some studies suggest that the compound may have antimicrobial activity, indicating that it could affect cellular processes such as dna replication, protein synthesis, or cell wall synthesis in microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound should be stored in a dark place, sealed, and dry, at room temperature to maintain its stability .

Propriétés

IUPAC Name |

6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4OS/c14-13(15,16)9-3-1-2-8(6-9)7-22-11-5-4-10-17-18-12(21)20(10)19-11/h1-6H,7H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHYTZDZQIPWRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NNC3=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)